![molecular formula C23H23BBrF3N2O2 B11833639 (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a dioxaborolan moiety, and a trifluoromethyl group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would likely apply.
化学反応の分析
Types of Reactions
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes.
Industry: The compound could be used in the development of new materials or chemical processes.
作用機序
The mechanism of action for (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity .
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Salvinorin A: A natural product that can undergo Diels-Alder reactions to form new compounds.
Uniqueness
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C23H23BBrF3N2O2 |
|---|---|
分子量 |
507.2 g/mol |
IUPAC名 |
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C23H23BBrF3N2O2/c1-21(2)22(3,4)32-24(31-21)11-16-15-9-13(12-29)17(23(26,27)28)10-19(15)30-20(16)14-7-5-6-8-18(14)25/h5-10,16,20,30H,11H2,1-4H3/t16-,20-/m1/s1 |
InChIキー |
BOMLKDNYXNSMFF-OXQOHEQNSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=C2C=C(C(=C3)C(F)(F)F)C#N)C4=CC=CC=C4Br |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=C2C=C(C(=C3)C(F)(F)F)C#N)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


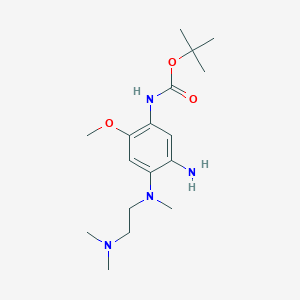

![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)

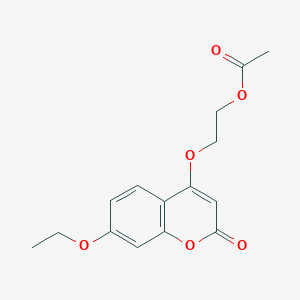

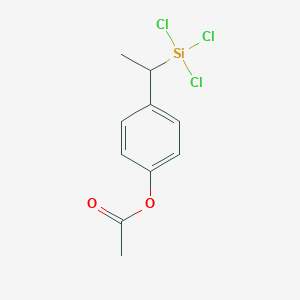
![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)

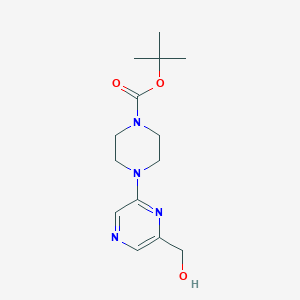

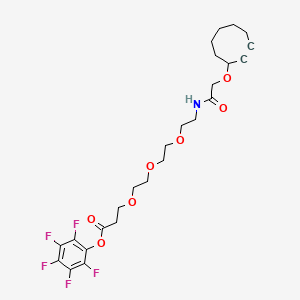
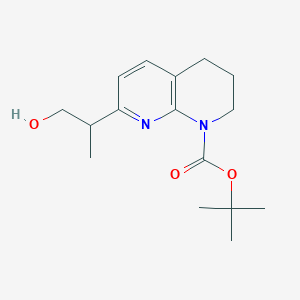
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)
